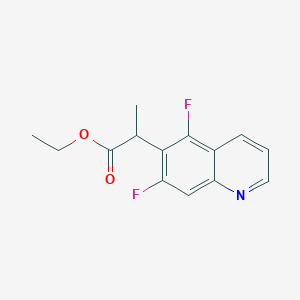
Ethyl 2-(5,7-difluoroquinolin-6-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5,7-difluoroquinolin-6-yl)propanoate is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the quinoline ring, which can significantly influence its chemical properties and biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.
Alkylation: The alkylation step involves the introduction of the ethyl propionate group. This can be done using ethyl propionate in the presence of a strong base like potassium tert-butoxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the above reactions. This would require careful control of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the quinoline ring, leading to a variety of substituted quinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong bases or nucleophiles, such as sodium hydride (NaH) or sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroquinones.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5,7-difluoroquinolin-6-yl)propanoate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.
Biology: Quinoline derivatives are known for their biological activity, and this compound can be used in the study of biological systems and pathways.
Medicine: Quinoline derivatives have been investigated for their potential medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: This compound can be used in the development of new materials and chemicals with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Ethyl 2-(5,7-difluoroquinolin-6-yl)propanoate exerts its effects depends on its specific application. In medicinal contexts, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(5,7-difluoroquinolin-6-yl)propanoate can be compared with other quinoline derivatives, such as:
Ethyl 2-(quinolin-6-yl)propanoate: Similar structure but without fluorine atoms.
Ethyl 2-(5-fluoroquinolin-6-yl)propanoate: Only one fluorine atom present.
Ethyl 2-(7-fluoroquinolin-6-yl)propanoate: Only one fluorine atom present at a different position.
Uniqueness: The presence of two fluorine atoms at specific positions on the quinoline ring makes this compound unique compared to its analogs. This can influence its chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C14H13F2NO2 |
|---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
ethyl 2-(5,7-difluoroquinolin-6-yl)propanoate |
InChI |
InChI=1S/C14H13F2NO2/c1-3-19-14(18)8(2)12-10(15)7-11-9(13(12)16)5-4-6-17-11/h4-8H,3H2,1-2H3 |
InChI Key |
PMBFPFVIYVHGJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=C(C=C2C(=C1F)C=CC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















